molecular formula C22H27ClN4O4 B8066838 L-Lysine, N6-(aminoiminomethyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrochloride (9CI)

L-Lysine, N6-(aminoiminomethyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrochloride (9CI)

Cat. No.: B8066838
M. Wt: 446.9 g/mol
InChI Key: OTPJHOBIBUMKRC-BDQAORGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Lysine, N6-(aminoiminomethyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrochloride (9CI) is a derivative of L-lysine, an essential amino acid. This compound is often used in peptide synthesis due to its protective groups that prevent unwanted side reactions during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, N6-(aminoiminomethyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrochloride typically involves the protection of the amino group of L-lysine with a fluorenylmethyloxycarbonyl (Fmoc) groupThe reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. They involve the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high purity and yield of the final product .

Mechanism of Action

The mechanism of action of this compound involves the protection of the amino group of lysine, preventing unwanted side reactions during peptide synthesis. The Fmoc group is selectively removed under basic conditions, allowing for the controlled addition of other amino acids to the peptide chain .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hydrazinylmethylideneamino)hexanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4.ClH/c23-25-14-24-12-6-5-11-20(21(27)28)26-22(29)30-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,14,19-20H,5-6,11-13,23H2,(H,24,25)(H,26,29)(H,27,28);1H/t20-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPJHOBIBUMKRC-BDQAORGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=CNN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN=CNN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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